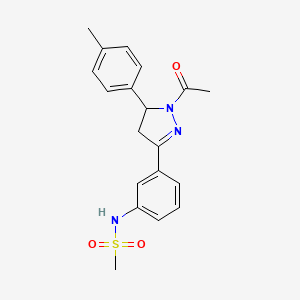

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide

Description

Properties

IUPAC Name |

N-[3-[2-acetyl-3-(4-methylphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S/c1-13-7-9-15(10-8-13)19-12-18(20-22(19)14(2)23)16-5-4-6-17(11-16)21-26(3,24)25/h4-11,19,21H,12H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPTWCGFMRAOWTO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2CC(=NN2C(=O)C)C3=CC(=CC=C3)NS(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Chalcone Cyclization with Hydrazine Hydrate

The pyrazoline ring is typically synthesized via cyclocondensation of α,β-unsaturated ketones (chalcones) with hydrazine derivatives. For 1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-amine :

Chalcone Preparation :

Cyclization :

Acetylation :

Alternative Pyrazoline Functionalization

Copper-catalyzed Ullmann coupling (MDPI, 2019) enables aryl group introduction. For 5-(p-tolyl) substitution :

- React 3-bromo-1-acetyl-4,5-dihydro-1H-pyrazole with p-tolylboronic acid under Suzuki-Miyaura conditions (Pd(PPh₃)₄, K₂CO₃, DME/H₂O, 80°C, 24 h).

- Yield : 47–68%.

Synthesis of the Methanesulfonamide Phenyl Intermediate

Sulfonylation of 3-Aminophenol

Protection :

Sulfonylation :

Deprotection :

Coupling Pyrazoline and Phenyl Sulfonamide Moieties

Buchwald-Hartwig Amination

Couple 1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-bromide with 3-methanesulfonamidophenol using:

Direct SNAr Reaction

Activate the pyrazoline’s 3-position with electron-withdrawing groups (e.g., nitro), then displace with the sulfonamide phenyl amine.

Optimization Data and Comparative Analysis

Chemical Reactions Analysis

Types of Reactions

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate.

Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds with similar structures to N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide exhibit significant antimicrobial properties. Studies on substituted pyrazoles have shown effectiveness against various bacterial and fungal strains, suggesting that this compound could be a promising candidate for further investigation in treating infections caused by resistant pathogens .

Anticancer Potential

The structural characteristics of this compound allow it to interact with specific proteins involved in cancer progression. Preliminary studies suggest that it may inhibit kinases that play crucial roles in tumor growth and survival. Techniques such as molecular docking and surface plasmon resonance are being employed to elucidate its binding affinity to these targets .

Enzyme Inhibition Studies

The sulfonamide group is known for its ability to bind to the active sites of enzymes, potentially disrupting their functions. This mechanism is particularly relevant in the context of diseases such as cancer and bacterial infections. Future studies could focus on evaluating the compound's inhibitory activity against specific enzymes relevant to these conditions .

In Vitro and In Vivo Studies

To understand the efficacy and safety of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide, both in vitro and in vivo studies are essential. In vitro experiments would assess the compound's activity against target cells or enzymes under controlled laboratory conditions, while in vivo studies on animal models would provide insights into its pharmacokinetics and therapeutic potential .

Structure-Activity Relationship (SAR)

Investigating the structure-activity relationship (SAR) is crucial for optimizing the biological properties of this compound. By systematically modifying functional groups, researchers can enhance its efficacy against specific biological targets while minimizing potential side effects .

Comparative Analysis with Related Compounds

A comparative analysis with other pyrazole derivatives can provide insights into the unique properties of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide. For instance:

| Compound Name | Key Features |

|---|---|

| N-(2-(1-acetyl-5-(o-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | Exhibits antimicrobial activity |

| N-(2-(1-acetyl-5-(m-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | Different electronic properties |

| N-(2-(1-acetyl-5-(4-chlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | Enhanced reactivity due to chlorophenyl group |

Mechanism of Action

The mechanism of action of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This inhibition can disrupt various biological pathways, leading to its antimicrobial and anti-inflammatory effects.

Comparison with Similar Compounds

Structural Variations and Electronic Effects

Key analogs and their substituent variations are summarized below:

Key Observations :

- Acyl Groups : The acetyl group in the target compound offers metabolic stability compared to bulkier benzoyl (e.g., –3) or methoxyacetyl ().

- Aryl Substitutions : The p-tolyl group provides moderate lipophilicity, enhancing membrane permeability. In contrast, electron-withdrawing groups (e.g., nitro in ) may improve binding but reduce bioavailability.

- Halogenation : Chloro and fluoro substituents () increase binding affinity to hydrophobic pockets in target proteins.

Pharmacological Activity

- Antiviral Potential: The analog N-(3-(1-benzoyl-5-(2-ethoxyphenyl)-...) demonstrated strong binding to monkeypox virus (MPXV) DPol and A42R proteins in molecular docking studies, with MD simulations confirming stability . The target compound’s p-tolyl group may offer similar hydrophobic interactions but requires experimental validation.

- Pesticidal Activity: Sulfentrazone () shares the methanesulfonamide motif but acts via inhibition of protoporphyrinogen oxidase. This highlights the scaffold’s versatility across therapeutic areas.

Metabolic and Environmental Considerations

- Metabolites : Sulfentrazone’s metabolites (e.g., HMS and DMS) () indicate that methanesulfonamide-containing compounds undergo hydroxylation and demethylation. The target compound may share similar pathways, necessitating toxicity studies.

- Environmental Persistence : Halogenated analogs () may exhibit longer environmental half-lives, whereas the target compound’s methyl groups could favor biodegradability.

Tables and Data :

- Table 1 : Structural comparison of analogs (see Section 2.1).

- Table 2 : Pharmacological activities and binding data from molecular studies .

Biological Activity

N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide is a compound of interest due to its potential biological activities. Pyrazole derivatives, including this compound, have been extensively studied for their pharmacological properties, including anti-inflammatory, antibacterial, and anticancer activities. This article will explore the biological activity of this specific compound through various studies, highlighting its mechanisms of action and therapeutic potential.

Chemical Structure and Properties

The chemical structure of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can be represented as follows:

This structure features a pyrazole ring that is known for its diverse biological activities. The incorporation of a methanesulfonamide group enhances its pharmacological profile.

Antitumor Activity

Research has shown that pyrazole derivatives exhibit significant antitumor properties. Specifically, studies indicate that compounds similar to N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide can inhibit key enzymes involved in cancer cell proliferation. For example:

- Mechanisms : Pyrazole derivatives have been found to inhibit BRAF(V600E), EGFR, and Aurora-A kinase, which are critical in various cancer pathways .

- Case Study : A study on related pyrazoles demonstrated cytotoxic effects against breast cancer cell lines (MCF-7 and MDA-MB-231), indicating potential for combination therapies with established chemotherapeutics like doxorubicin .

Antibacterial Activity

The antibacterial properties of pyrazole derivatives are well-documented. In vitro studies have shown that these compounds can effectively combat both Gram-positive and Gram-negative bacteria.

- Evaluation : Compounds similar to the target molecule were evaluated for their antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli. The results indicated notable inhibition zones, suggesting effective antibacterial action .

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | S. aureus | 15 |

| N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide | E. coli | 12 |

Anti-inflammatory Activity

Pyrazole derivatives are also recognized for their anti-inflammatory effects. Studies suggest that these compounds can inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX).

- Mechanism : The anti-inflammatory activity is attributed to the inhibition of nitric oxide (NO) production and the downregulation of inflammatory mediators .

Synthesis and Structure-Activity Relationship (SAR)

The synthesis of N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide involves several steps that optimize yield and purity. The structure-activity relationship studies reveal that modifications in the pyrazole ring or substituents significantly influence biological activity.

Case Studies

Several case studies have highlighted the effectiveness of pyrazole derivatives in various biological assays:

- Anticancer Study : A series of pyrazoles were tested against different cancer cell lines, showing promising results in inhibiting cell growth and inducing apoptosis.

- Antimicrobial Evaluation : A comparative study on synthesized pyrazoles revealed a strong correlation between structural features and antimicrobial potency.

Q & A

Q. What synthetic methodologies are recommended for preparing N-(3-(1-acetyl-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)methanesulfonamide?

A multi-step synthesis is typically employed, starting with the preparation of the pyrazoline core via cyclocondensation of chalcone derivatives with hydrazine hydrate. The acetyl and methanesulfonamide groups are introduced through nucleophilic substitution or acylation reactions. For example, 1,5-diarylpyrazole templates are condensed with appropriate sulfonating agents under anhydrous conditions, followed by purification via column chromatography . Key intermediates should be characterized using -NMR and FT-IR to confirm regioselectivity and functional group integrity.

Q. How is the crystal structure of this compound determined, and what software tools are critical for analysis?

Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection requires a diffractometer (e.g., Bruker D8 Venture), and structure refinement uses SHELXL for small-molecule crystallography . Visualization tools like ORTEP-3 generate thermal ellipsoid diagrams to assess molecular geometry and intermolecular interactions (e.g., hydrogen bonding, π-π stacking) . Key metrics include R-factor (<0.05) and data-to-parameter ratios (>15:1) to ensure reliability .

Q. What preliminary bioactivity assays are suitable for evaluating this compound?

Initial screens focus on enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory activity) or receptor-binding assays (e.g., antiviral activity against DNA polymerase via molecular docking). Use dose-response curves (IC or EC) and compare with positive controls. For example, docking scores <−8.0 kcal/mol in AutoDock Vina suggest strong binding affinity to viral targets .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s bioactivity?

Systematic SAR requires modifying substituents on the pyrazoline ring (e.g., replacing acetyl with benzoyl) and the sulfonamide para-position (e.g., halogen vs. methyl groups). Biological assays paired with DFT calculations (e.g., HOMO-LUMO gaps in Gaussian) reveal electronic effects. For instance, fluorophenyl derivatives show enhanced metabolic stability compared to methyl analogs .

Q. What computational strategies validate mechanistic hypotheses for its antiviral activity?

Molecular dynamics (MD) simulations (e.g., GROMACS) assess binding stability over 100 ns trajectories. Free energy perturbation (FEP) calculations quantify contributions of specific residues (e.g., hydrogen bonds with A42R profilin-like protein). Pair these with experimental mutagenesis data to validate key interactions .

Q. How should researchers address contradictory bioactivity data across different cell lines?

Contradictions often arise from cell-specific permeability or off-target effects. Use orthogonal assays:

Q. What experimental designs are recommended for studying its pharmacokinetics (PK)?

- ADME : Plasma protein binding (ultrafiltration), CYP450 inhibition (fluorometric assays).

- In vivo PK : Administer via IV/PO in rodent models, collect plasma at 0–24 h, and quantify via LC-MS/MS. Non-compartmental analysis (NCA) in Phoenix WinNonlin determines AUC, C, and t .

Q. How can synthetic byproducts or isomers be characterized and mitigated?

Use HPLC-PDA-MS to detect impurities (>95% purity threshold). Chiral separations require CHIRALPAK columns for enantiomer resolution. X-ray powder diffraction (XRPD) identifies polymorphic forms, while DSC/TGA assesses thermal stability .

Q. What strategies resolve discrepancies between computational docking and experimental IC50_{50}50 values?

Re-evaluate docking parameters:

Q. How can researchers design novel analogs with improved metabolic stability?

Introduce metabolically resistant groups:

- Replace labile esters with amides.

- Incorporate deuterium at vulnerable C-H bonds.

- Use prodrug strategies (e.g., phosphonate esters) to enhance bioavailability .

Methodological Notes

- Crystallography : Refine twinned data with SHELXL ’s TWIN/BASF commands .

- SAR Validation : Cross-validate DFT results with SC-XRD bond lengths/angles (e.g., C=O vs. C-N distances) .

- Data Reproducibility : Archive raw diffraction data (CIF files) and docking parameters (PDBQT) in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.